molecular formula C24H31N3OS B2366013 N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2,2-dimethylpropanamide CAS No. 392320-17-1

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2,2-dimethylpropanamide

Cat. No.: B2366013
CAS No.: 392320-17-1
M. Wt: 409.59
InChI Key: RYKUQJZGPAINJB-UHFFFAOYSA-N
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Description

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2,2-dimethylpropanamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound belongs to the thiadiazole family, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2,2-dimethylpropanamide typically involves the formation of the thiadiazole ring followed by the introduction of the adamantyl and benzyl groups. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine. The process may involve multiple steps, including cyclization, alkylation, and amidation reactions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2,2-dimethylpropanamide has been studied for its potential therapeutic applications in various fields:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anti-cancer, and neuroprotective properties.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The exact mechanism of action of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2,2-dimethylpropanamide is not fully understood. it is believed to modulate various biological pathways. For instance, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, it may inhibit histone deacetylases (HDACs), which regulate gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]benzamide: Known for its anti-inflammatory and anti-cancer properties.

    N-[5-(1-adamantyl)-2-bromophenyl]-2-[(4-allyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]acetamide: Studied for its potential in drug discovery.

Uniqueness

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2,2-dimethylpropanamide stands out due to its unique combination of the adamantyl and benzyl groups, which may confer enhanced stability and biological activity compared to similar compounds.

Properties

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3OS/c1-23(2,3)21(28)27(15-16-7-5-4-6-8-16)22-26-25-20(29-22)24-12-17-9-18(13-24)11-19(10-17)14-24/h4-8,17-19H,9-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYKUQJZGPAINJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N(CC1=CC=CC=C1)C2=NN=C(S2)C34CC5CC(C3)CC(C5)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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